molecular formula C20H22ClNO3 B3477141 2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate

2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Cat. No.: B3477141
M. Wt: 359.8 g/mol
InChI Key: ZBOJDMRQYIWJPW-UHFFFAOYSA-N
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Description

2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an amide group, and an ester linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,6-diethylphenylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 4-chlorophenylacetic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,6-diethylphenyl)amino)-2-oxoethyl 2-(4-chlorophenyl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific ester and amide linkages make it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

IUPAC Name

[2-(2,6-diethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-3-15-6-5-7-16(4-2)20(15)22-18(23)13-25-19(24)12-14-8-10-17(21)11-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOJDMRQYIWJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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